3-Keto petromyzonol

Description

Properties

IUPAC Name |

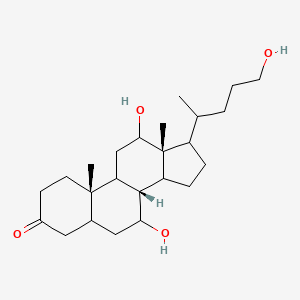

(8R,10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(5-4-10-25)17-6-7-18-22-19(13-21(28)24(17,18)3)23(2)9-8-16(26)11-15(23)12-20(22)27/h14-15,17-22,25,27-28H,4-13H2,1-3H3/t14?,15?,17?,18?,19?,20?,21?,22-,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKLORKLFLMTHHY-RJQVRNMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCO)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CCCO)C1CCC2[C@@]1(C(CC3[C@H]2C(CC4[C@@]3(CCC(=O)C4)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Scent of a Survivor: A Technical Guide to the Discovery and Isolation of 3-Keto Petromyzonol in Sea Lamprey

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery and isolation of 3-keto petromyzonol (B13829), a key component of the sea lamprey (Petromyzon marinus) sex pheromone. The sea lamprey, a basal vertebrate, provides a unique model for understanding chemical communication, and its pheromones represent potential avenues for biocontrol and novel drug discovery. This document outlines the experimental protocols, quantitative data, and biological pathways associated with this potent chemoattractant.

Introduction

The sea lamprey's life cycle is heavily reliant on chemical cues. Spermiating males release a potent pheromone blend to attract ovulating females to their nests for spawning. A major and highly active component of this blend is 7α, 12α, 24-trihydroxy-5α-cholan-3-one 24-sulfate, commonly known as 3-keto petromyzonol sulfate (B86663) (3kPZS).[1][2][3] Its non-sulfated precursor, this compound, is the core structure of this critical signaling molecule. The discovery and isolation of these compounds have been achieved through a meticulous process of bioassay-guided fractionation, a powerful strategy for identifying active compounds in complex mixtures.[4] This guide will provide a comprehensive overview of the methodologies employed in this process, from the collection of conditioned water to the structural elucidation of the pure compound.

Quantitative Data Summary

The isolation and characterization of this compound and its sulfated form are associated with specific quantitative parameters that are crucial for reproducibility and understanding the biological context. The following tables summarize key quantitative data gathered from various studies.

| Parameter | Value | Source |

| Release Rate of 3kPZS by Spermiating Males | ||

| Average Release Rate | ~0.5 mg/hour | [5] |

| Mass-adjusted Release | Decreases with increasing male body mass | |

| Effective Concentrations of 3kPZS in Behavioral Assays | ||

| Lowest Effective Concentration | 10⁻¹⁴ M | |

| Concentration Range for Robust Upstream Movement | 10⁻¹⁴ M to 10⁻¹¹ M | |

| Analytical Detection Limits for 3kPZS | ||

| HPLC-UV (with dansyl hydrazine (B178648) derivatization) | < 100 ppb | |

| LC-MS/MS (for 3sPZS, a related compound) | 0.1 ng/mL (LOD), 0.5 ng/mL (LOQ) |

Note: Data on the specific yield and purity of this compound at each isolation step is not consistently reported in the literature and can vary significantly based on the starting volume of conditioned water, the density of lampreys, and the specific efficiency of the extraction and purification steps.

Experimental Protocols

The isolation of this compound is a multi-step process that relies on the careful collection of lamprey-conditioned water, followed by extraction, chromatographic separation, and bioassays to guide the purification of the active compound.

Collection of Sea Lamprey Conditioned Water

-

Animal Husbandry: House sexually mature male sea lampreys (15-30 individuals) in a large tank (e.g., 250 L) with a continuous supply of aerated water (e.g., Lake Huron water) maintained at a temperature of 16-18 °C.

-

Water Collection: Collect the water conditioned by the male lampreys, typically overnight, during their spawning season (June to July). This water will contain the released pheromones.

Solid-Phase Extraction (SPE) of Pheromones

-

Resin Preparation: Utilize an adsorbent resin such as Amberlite XAD7HP to extract the pheromones from the conditioned water. Before use, soak the resin in methanol (B129727) for at least 4 hours to activate it.

-

Column Packing: Pack the prepared resin into a suitable chromatography column.

-

Equilibration: Equilibrate the column by pumping a sufficient volume of clean water (e.g., 10 L) through it to remove any residual organic solvent.

-

Extraction: Pass the collected lamprey-conditioned water through the resin column. The hydrophobic pheromone molecules will adsorb to the resin, while the majority of the water and salts will pass through. This method can achieve over 80% extraction efficiency for sea lamprey migratory pheromones.

-

Elution: Elute the bound pheromones from the resin using an organic solvent, such as methanol. This will result in a concentrated extract of the compounds from the conditioned water.

Bioassay-Guided Fractionation

This is an iterative process where the crude extract is separated into fractions, and each fraction is tested for biological activity to identify which ones contain the compound of interest.

-

Initial Chromatographic Separation: Subject the concentrated extract to a primary separation technique, such as flash chromatography on a C18 reversed-phase column. Elute with a stepwise gradient of decreasingly polar solvents (e.g., a water/methanol gradient).

-

Electro-olfactogram (EOG) Screening: EOG is a technique used to measure the olfactory response of an animal to a chemical stimulus.

-

Prepare a sea lamprey for EOG recording by anesthetizing and immobilizing it.

-

Expose the olfactory epithelium to each of the fractions obtained from the initial chromatography.

-

Fractions that elicit a significant electrical response are considered to contain olfactory-active compounds and are selected for further analysis.

-

-

Behavioral Assays: Conduct two-choice maze behavioral assays to confirm that the olfactory-active fractions also elicit a behavioral response in ovulating female sea lampreys.

-

Introduce a female lamprey into a maze with two channels, one containing a control substance and the other containing a specific fraction.

-

Record the time the female spends in each channel. A significant preference for the channel containing a fraction indicates that it is behaviorally active.

-

-

Iterative Purification: Subject the active fractions to further rounds of chromatographic purification, such as High-Performance Liquid Chromatography (HPLC), using different column stationary phases and solvent systems. After each purification step, use EOG and behavioral assays to track the activity, progressively narrowing down to the pure, active compound.

Structural Elucidation

Once a pure, active compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS):

-

Perform high-resolution mass spectrometry to determine the accurate molecular weight and elemental composition of the compound.

-

Use tandem mass spectrometry (MS/MS) to fragment the molecule and obtain information about its substructures.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Acquire one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra.

-

These spectra provide detailed information about the carbon-hydrogen framework of the molecule, allowing for the complete determination of its structure and stereochemistry.

-

Analytical Quantification using HPLC

For the quantitative analysis of this compound sulfate (3kPZS) in samples, a sensitive HPLC method is required.

-

Derivatization: To enhance the UV detection of 3kPZS, which has a weak chromophore, a derivatization step can be employed.

-

React the ketone group of 3kPZS with 1-dimethylaminonaphthalene-5-sulfonyl (dansyl) hydrazine to form a highly UV-absorbent hydrazone.

-

-

HPLC Analysis:

-

Column: Use a C18 reversed-phase column (e.g., 150 mm length).

-

Mobile Phase: Employ a water-methanol gradient.

-

Detection: Monitor the eluent using a UV detector at the maximum absorbance wavelength of the dansyl-derivatized product (333 nm).

-

Quantification: Create a standard curve using known concentrations of a 3kPZS standard to quantify the amount in unknown samples.

-

Visualizations

Experimental Workflow

The following diagram illustrates the bioassay-guided fractionation workflow for the discovery and isolation of this compound.

Signaling Pathway

This compound sulfate (3kPZS) acts as a primer pheromone, influencing the neuroendocrine system of sea lampreys, particularly the Hypothalamic-Pituitary-Gonadal (HPG) axis. The binding of 3kPZS to olfactory receptors is believed to trigger a signaling cascade that ultimately leads to the release of Gonadotropin-Releasing Hormone (GnRH), which in turn stimulates the pituitary gland.

Conclusion

The discovery and isolation of this compound and its sulfated form from sea lamprey have provided invaluable insights into the chemical ecology and neuroendocrinology of this ancient vertebrate. The methodologies detailed in this guide, particularly bioassay-guided fractionation, represent a robust framework for the identification of bioactive natural products. The continued study of these pheromones and their biological pathways not only aids in the development of effective and environmentally benign methods for controlling invasive sea lamprey populations but also holds potential for the discovery of novel compounds with applications in aquaculture and biomedicine. The intricate interplay between a specific chemical signal and the complex physiological and behavioral responses it elicits underscores the elegance and power of chemical communication in the natural world.

References

- 1. Quantification of a sea lamprey (Petromyzon marinus) pheromone antagonist in river water using ion pairing solid phase extraction coupled with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pheromones of the male sea lamprey, Petromyzon marinus L.: structural studies on a new compound, 3-keto allocholic acid, and this compound sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Petromyzonol sulfate and its derivatives: the chemoattractants of the sea lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Identification of Sea Lamprey Pheromones Using Bioassay-Guided Fractionation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Biosynthetic Pathway of 3-Keto Petromyzonol: A Pheromonal Signal in Petromyzon marinus**

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The sea lamprey, Petromyzon marinus, a basal vertebrate, utilizes a sophisticated chemical communication system for reproduction, orchestrated by potent pheromones. A key component of the male sea lamprey's pheromonal bouquet is 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS), a bile acid derivative that attracts ovulating females to nesting sites. Understanding the biosynthesis of this critical signaling molecule offers potential avenues for controlling invasive sea lamprey populations and provides insights into the evolution of steroidogenesis and chemical communication in vertebrates. This technical guide delineates the biosynthetic pathway of 3kPZS, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and development.

Introduction

3-keto petromyzonol sulfate (3kPZS) is a C24 bile salt that functions as a potent sex pheromone in the sea lamprey, Petromyzon marinus.[1][2] Synthesized and released by spermiating males, 3kPZS guides females to suitable spawning locations, thereby ensuring reproductive success.[3] The biosynthesis of 3kPZS is a multi-step enzymatic process that begins with cholesterol and occurs primarily in the liver, with a final critical conversion step in the gills.[4] This pathway involves a suite of enzymes, including cytochrome P450s, hydroxysteroid dehydrogenases, and sulfotransferases, whose expression is significantly upregulated in sexually mature males.[5] A thorough understanding of this pathway is crucial for the development of targeted control strategies for the invasive sea lamprey populations in the Great Lakes and for broader studies of vertebrate endocrinology and chemical ecology.

The Biosynthetic Pathway of this compound Sulfate

The synthesis of 3kPZS from cholesterol is a complex process involving multiple enzymatic modifications to the steroid nucleus and the cholesterol side chain. The pathway can be broadly divided into three main stages: 1) initial hydroxylation of cholesterol, 2) oxidation and further modification of the steroid core and side chain, and 3) final sulfation and keto-group formation.

From Cholesterol to Petromyzonol

The initial steps of the pathway occur predominantly in the liver and involve the conversion of cholesterol into petromyzonol (PZ), a key intermediate. This process is catalyzed by a series of cytochrome P450 enzymes.

-

7α-Hydroxylation: The pathway is initiated by the action of cholesterol 7α-hydroxylase (CYP7A1) , which introduces a hydroxyl group at the C7 position of the cholesterol molecule. The transcription of cyp7a1 is dramatically increased in the liver of mature male sea lampreys, indicating its critical role in pheromone biosynthesis.[6][5]

-

Further Hydroxylation: Subsequent hydroxylation events at C12 and C24 are catalyzed by other cytochrome P450 enzymes, likely including sterol 27-hydroxylase (CYP27A1) and 12α-hydroxylase (CYP8B1) .[6] The concerted action of these enzymes results in the formation of a tri-hydroxylated cholane (B1240273) skeleton characteristic of petromyzonol.

Formation of Petromyzonol Sulfate (PZS)

The next key step is the sulfation of petromyzonol at the C24 position to form petromyzonol sulfate (PZS).

-

Sulfation: This reaction is catalyzed by petromyzonol sulfotransferase (PZ-SULT) . This enzyme transfers a sulfonate group from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 24-hydroxyl group of petromyzonol.[7] PZS is a stable intermediate that accumulates in the liver and gills of mature males.[6]

The Final Conversion to this compound Sulfate (3kPZS)

The final and spatially distinct step in the biosynthesis of the active pheromone occurs in the gill epithelium.

-

Oxidation: PZS is transported from the liver to the gills, where the hydroxyl group at the C3 position is oxidized to a keto group. This conversion is catalyzed by a 3-hydroxysteroid dehydrogenase (HSD) , likely an ortholog of HSD3B7.[8] The greater expression of hsd3b7 in the gill epithelium of mature males supports this localized conversion of PZS to 3kPZS immediately before its release into the water.

Quantitative Data

The biosynthesis of 3kPZS is tightly regulated, with significant changes in the concentrations of intermediates and the activity of key enzymes observed during sexual maturation.

Table 1: Bile Salt Concentrations in Tissues of Sexually Mature Male Sea Lamprey

| Compound | Liver (ng/g tissue) | Gills (ng/g tissue) | Plasma (ng/mL) |

| Petromyzonol Sulfate (PZS) | 113401.1 ± 19784.8 | 5604.5 ± 1028.4 | 11678.6 ± 2089.7 |

| This compound Sulfate (3kPZS) | 26.8 ± 5.5 | 18.2 ± 3.9 | 15.7 ± 2.9 |

| Petromyzonol (PZ) | 187.3 (FC) | - | - |

| Allocholic Acid (ACA) | 11.2 ± 2.1 | 1.8 ± 0.4 | 3.6 ± 0.7 |

| 3-Keto Allocholic Acid (3kACA) | 2.5 ± 0.5 | 1.1 ± 0.2 | 1.9 ± 0.4 |

Data are presented as mean ± SEM or as fold change (FC) in spermiating males compared to pre-spermiating males. Data compiled from Brant et al., 2013 and Tamrakar et al., 2022.[6][5]

Table 2: Kinetic Properties of Petromyzonol Sulfotransferase (PZ-SULT) from Larval Liver

| Parameter | Value |

| Specific Activity (crude extract) | 12.62 pmol/min/mg |

| Specific Activity (affinity purified) | 2038 pmol/min/mg |

| pH Optimum | 8.0 |

| Temperature Optimum | 22 °C |

| Substrate Specificity | High for 5α-PZ and 3-keto-5α-PZ |

Data from Venkatachalam et al., 2003.[7]

Experimental Protocols

The elucidation of the 3kPZS biosynthetic pathway has been made possible through a combination of analytical chemistry, biochemistry, and molecular biology techniques.

Quantification of Bile Salts by UPLC-MS/MS

This method allows for the sensitive and specific quantification of 3kPZS and its precursors in biological samples.

a. Sample Preparation (Tissue):

-

Weigh approximately 50-100 mg of frozen liver or gill tissue.

-

Homogenize the tissue in 1 mL of 75% ethanol (B145695) containing an internal standard (e.g., deuterated 3kPZS).

-

Vortex the homogenate for 1 minute and incubate at room temperature for 1 hour to extract the bile salts.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and transfer to a new tube.

-

Dry the supernatant under a stream of nitrogen gas.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase for UPLC-MS/MS analysis.

b. UPLC-MS/MS Analysis:

-

Chromatographic Separation: Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size). Employ a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Use multiple reaction monitoring (MRM) to detect the specific precursor-product ion transitions for each bile salt.

Petromyzonol Sulfotransferase (PZ-SULT) Activity Assay

This assay measures the enzymatic activity of PZ-SULT by quantifying the formation of radiolabeled PZS.

a. Reaction Mixture:

-

50 mM Tris-HCl, pH 8.0

-

10 mM MgCl₂

-

1 mM Dithiothreitol (DTT)

-

0.5 µM [³⁵S]-PAPS (radiolabeled sulfate donor)

-

10 µM Petromyzonol (substrate)

-

10-50 µg of liver microsomal protein extract

b. Procedure:

-

Pre-incubate the reaction mixture (without [³⁵S]-PAPS) at 22°C for 5 minutes.

-

Initiate the reaction by adding [³⁵S]-PAPS.

-

Incubate for 15 minutes at 22°C.

-

Stop the reaction by adding 100 µL of ice-cold methanol.

-

Centrifuge at 10,000 x g for 5 minutes to pellet the protein.

-

Spot the supernatant onto a thin-layer chromatography (TLC) plate.

-

Separate the radiolabeled PZS from unreacted [³⁵S]-PAPS using a suitable solvent system (e.g., chloroform:methanol:acetic acid, 80:20:1).

-

Quantify the radioactivity in the PZS spot using a phosphorimager or by scintillation counting.

Cytochrome P450 Enzyme Activity Assay

This protocol provides a general method for measuring the activity of CYP enzymes, such as CYP7A1, in liver microsomes.

a. Reaction Mixture:

-

100 mM Potassium phosphate (B84403) buffer, pH 7.4

-

1 mM EDTA

-

An NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase)

-

10 µM Cholesterol (substrate, may require a solubilizing agent)

-

50-100 µg of liver microsomal protein

b. Procedure:

-

Combine all components except the NADPH-generating system in a microfuge tube. Pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH-generating system.

-

Incubate for 30-60 minutes at 37°C with gentle shaking.

-

Stop the reaction by adding 200 µL of ice-cold acetonitrile.

-

Vortex and centrifuge to pellet the protein.

-

Analyze the supernatant for the formation of the hydroxylated product (e.g., 7α-hydroxycholesterol) by UPLC-MS/MS or a specific fluorescent assay.

Conclusion and Future Directions

The biosynthesis of this compound sulfate in Petromyzon marinus is a highly specialized and regulated pathway that culminates in the production of a potent sex pheromone. This guide provides a comprehensive overview of the known enzymatic steps, quantitative data, and key experimental methodologies. Future research should focus on the definitive identification and characterization of all the enzymes involved, particularly the specific cytochrome P450s and the 3-hydroxysteroid dehydrogenase. Furthermore, elucidating the regulatory mechanisms that control the tissue-specific and maturation-dependent expression of these enzymes will be critical. A complete understanding of this pathway will not only advance our knowledge of vertebrate reproductive biology and chemical ecology but also provide novel targets for the development of species-specific and environmentally benign methods to control invasive sea lamprey populations.

References

- 1. researchgate.net [researchgate.net]

- 2. Petromyzonol sulfate and its derivatives: the chemoattractants of the sea lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis and release of pheromonal bile salts in mature male sea lamprey - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. glfc.org [glfc.org]

- 8. Substrate specificity and kinetic mechanism of 3β-hydroxy-Δ5-C27-steroid oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence and Distribution of 3-Keto Petromyzonol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Keto petromyzonol (B13829) sulfate (B86663) (3kPZS), a potent bile acid derivative, plays a pivotal role in the life cycle of the sea lamprey (Petromyzon marinus), acting as a powerful sex pheromone. This technical guide provides a comprehensive overview of the natural occurrence, distribution, biosynthesis, and signaling pathways of 3kPZS. The information presented herein is intended to serve as a valuable resource for researchers in chemical ecology, neurobiology, and for professionals engaged in the development of novel pest control strategies and pharmaceuticals.

Natural Occurrence and Distribution

3-Keto petromyzonol sulfate is naturally found as a key component of the multi-part sex pheromone released by spermiating (sexually mature) male sea lampreys.[1][2] Its primary function is to attract ovulating females to nesting sites, thereby synchronizing spawning events.[1] Beyond its role as a sex pheromone, there is evidence to suggest that 3kPZS may also act as a migratory cue for sea lampreys.

The distribution of 3kPZS is primarily in the aquatic environments where sea lampreys spawn. It is released into streams and rivers, creating a pheromone plume that guides females upstream. The concentration of 3kPZS in these environments is remarkably low, with biologically active levels detected in the picomolar to femtomolar range.

Quantitative Distribution of this compound Sulfate

The concentration of 3kPZS varies significantly within the sea lamprey's body and in its environment. The following table summarizes the reported quantitative data for 3kPZS and its immediate precursor, petromyzonol sulfate (PZS).

| Sample Type | Compound | Concentration | Organism/Location | Reference |

| Immature Male Sea Lamprey Liver | This compound Sulfate | ~15 ng/g | Petromyzon marinus | |

| Immature Male Sea Lamprey Gills | This compound Sulfate | ~2 ng/g | Petromyzon marinus | |

| Immature Male Sea Lamprey Plasma | This compound Sulfate | ~0.5 ng/mL | Petromyzon marinus | |

| Immature Male Sea Lamprey Liver | Petromyzonol Sulfate | ~125 ng/g | Petromyzon marinus | |

| Immature Male Sea Lamprey Gills | Petromyzonol Sulfate | ~10 ng/g | Petromyzon marinus | |

| Immature Male Sea Lamprey Plasma | Petromyzonol Sulfate | ~1 ng/mL | Petromyzon marinus | |

| Spawning Stream Water | This compound Sulfate | 10⁻¹² M | Natural Environment | |

| Spawning Stream Water | This compound Sulfate | 0.15 - 2.85 ng/L | Laurentian Great Lakes Tributaries | |

| Male Release Rate | This compound Sulfate | Varies with body mass | Petromyzon marinus |

Biosynthesis of this compound Sulfate

This compound sulfate is a C24 bile acid derivative, synthesized from cholesterol primarily in the liver of the sea lamprey. The biosynthetic pathway involves a series of enzymatic modifications to the cholesterol backbone. While the complete pathway is still under investigation, a putative pathway has been proposed. A key step in the formation of 3kPZS is the conversion of its immediate precursor, petromyzonol sulfate (PZS). This conversion likely involves the action of a 3β-hydroxysteroid dehydrogenase/Δ⁵⁻⁴ isomerase (3β-HSD), an enzyme responsible for oxidizing a hydroxyl group at the C-3 position to a keto group.

Signaling Pathway of this compound Sulfate

The perception of 3kPZS by female sea lampreys initiates a complex signaling cascade that ultimately leads to behavioral and physiological changes necessary for successful reproduction. The process begins in the olfactory epithelium and culminates in the modulation of the hypothalamic-pituitary-gonadal (HPG) axis.

The initial detection of 3kPZS occurs at the olfactory sensory neurons in the female's olfactory epithelium. Specific G-protein coupled receptors, identified as OR320a and OR320b, have been shown to bind 3kPZS. This binding event activates a G-protein, likely Gαolf, which in turn stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to depolarization of the olfactory sensory neuron and the generation of an action potential.

This neural signal is then transmitted to the olfactory bulb and subsequently to higher brain centers, including the preoptic area of the hypothalamus, which houses gonadotropin-releasing hormone (GnRH) neurons. The activation of these neurons leads to the synthesis and release of GnRH, which then stimulates the pituitary gland to release gonadotropins. These gonadotropins act on the gonads to regulate sexual maturation and reproductive behaviors.

Experimental Protocols

Extraction and Quantification of this compound Sulfate from Water Samples

A common method for the analysis of 3kPZS in water involves solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Solid-phase extraction cartridges (e.g., Oasis HLB)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Internal standard (e.g., deuterated 3kPZS)

Protocol:

-

Sample Collection: Collect water samples from the desired location in clean, pre-rinsed containers.

-

Internal Standard Spiking: Spike a known volume of the water sample with a known amount of the internal standard.

-

Solid-Phase Extraction:

-

Condition the SPE cartridge with methanol followed by water.

-

Load the water sample onto the cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the retained analytes with methanol.

-

-

Sample Concentration: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a small, known volume of the initial mobile phase for HPLC or LC-MS/MS analysis.

-

Analysis: Inject the reconstituted sample into the HPLC or LC-MS/MS system for quantification.

A detailed derivatization procedure for HPLC analysis with UV detection has also been described. This involves reacting the ketone group of 3kPZS with dansyl hydrazine (B178648) to form a UV-active derivative.

Extraction and Quantification of this compound Sulfate from Tissue Samples

The quantification of 3kPZS in tissues such as the liver and gills typically involves tissue homogenization, liquid-liquid extraction, and analysis by LC-MS/MS.

Materials:

-

Tissue homogenizer

-

Organic solvents (e.g., acetonitrile (B52724), ethyl acetate)

-

Centrifuge

-

Internal standard

Protocol:

-

Tissue Homogenization: Homogenize a known weight of the tissue sample in a suitable buffer.

-

Internal Standard Spiking: Add a known amount of the internal standard to the homogenate.

-

Protein Precipitation and Extraction: Add a protein precipitating solvent like acetonitrile to the homogenate. Vortex and centrifuge to pellet the proteins. Collect the supernatant.

-

Liquid-Liquid Extraction (optional): Further purify the extract by performing a liquid-liquid extraction with a solvent like ethyl acetate.

-

Sample Concentration and Reconstitution: Evaporate the organic solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

Analysis: Inject the sample into the LC-MS/MS system for quantification.

Conclusion

This compound sulfate is a fascinating and biologically significant molecule that governs a critical aspect of the sea lamprey's life cycle. A thorough understanding of its natural occurrence, biosynthesis, and mode of action is crucial for developing effective and environmentally benign methods for controlling this invasive species. Furthermore, the study of the 3kPZS signaling pathway provides valuable insights into the evolution of vertebrate chemosensation and neuroendocrine regulation. The data and protocols presented in this guide offer a solid foundation for future research in these exciting fields.

References

The Olfactory Gateway: Unraveling the Physiological Role of 3-Keto Petromyzonol in Lamprey Chemoreception

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The sea lamprey (Petromyzon marinus), a basal vertebrate, possesses a highly sensitive and specialized olfactory system that governs critical life-history events, including migration and reproduction. A key chemical cue in this system is 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS), a bile acid derivative that functions as a potent pheromone. This technical guide provides a comprehensive overview of the physiological role of 3kPZS in lamprey olfaction, detailing the molecular mechanisms of its detection, the resultant neural signaling cascades, and its ultimate influence on behavior. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes to serve as a valuable resource for researchers in neuroscience, chemical ecology, and pharmacology.

Introduction

The sea lamprey's reliance on chemical communication presents a unique model for understanding the evolution and function of vertebrate olfaction. 3-keto petromyzonol sulfate (3kPZS) is a multi-faceted pheromone, acting as a migratory cue released by larvae to guide upstream-migrating adults to suitable spawning habitats, and as a potent sex pheromone released by spermiating males to attract ovulating females.[1] The specificity and sensitivity of the lamprey's response to 3kPZS make it a compelling target for research into sensory biology and for the development of novel pest management strategies. This guide delves into the core physiological processes that translate the detection of this single molecule into complex, context-dependent behaviors.

Quantitative Data on this compound Olfaction

The response of the lamprey olfactory system to 3kPZS and related compounds has been quantified through electrophysiological and behavioral assays. These data provide insights into the sensitivity and specificity of the chemosensory system.

Table 1: Electro-olfactogram (EOG) Detection Thresholds of Lamprey Bile Acids

| Compound | Detection Threshold (Molar) | Animal Model | Reference |

| This compound sulfate (3kPZS) | 10⁻¹³ | Adult Sea Lamprey | [2] |

| Petromyzonol sulfate (PZS) | 10⁻¹² | Migratory Adult Sea Lamprey | [3] |

| 3,12-diketo-4,6-petromyzonene-24-sulfate (DKPES) | 10⁻⁷ | Pre-migratory Adult Female Sea Lamprey | [4] |

| Allocholic acid (ACA) | 10⁻¹² | Migratory Adult Sea Lamprey | [3] |

Table 2: Behavioral Responses of Ovulating Female Sea Lamprey to 3kPZS

| 3kPZS Concentration (Molar) | Behavioral Response | Experimental Assay | Reference |

| 10⁻¹⁴ - 10⁻¹¹ | Attraction | Two-choice maze / In-stream | [5] |

| 10⁻¹² | Attraction | Two-choice maze | [6] |

| 10⁻¹¹ | Increased trap capture | Natural stream | [5] |

| > Natural Levels | Disruption of orientation to male washings | Natural stream | [5] |

Signaling Pathways in this compound Detection

The detection of 3kPZS in the lamprey olfactory epithelium initiates a cascade of molecular events that transduce the chemical signal into an electrical one. This process begins with the binding of 3kPZS to specific olfactory receptors and culminates in the firing of action potentials in olfactory sensory neurons.

Olfactory Sensory Neuron Signaling Cascade

The binding of 3kPZS to its cognate G-protein coupled receptors (GPCRs), OR320a and OR320b, on the cilia of olfactory sensory neurons (OSNs) is the primary step in detection. This initiates an intracellular signaling cascade mediated by a G-protein, likely Gαs/olf, which in turn activates adenylyl cyclase. The subsequent increase in intracellular cyclic AMP (cAMP) directly gates open cyclic nucleotide-gated (CNG) ion channels, leading to an influx of cations and depolarization of the neuron.

Neural Pathway from Olfactory Bulb to Locomotor Centers

Upon stimulation by 3kPZS, olfactory sensory neurons transmit signals to the main olfactory bulb (MOB). From the MOB, the olfactory information is relayed to higher brain centers, including the posterior tuberculum (PT), which is homologous to the mammalian ventral tegmental area. This pathway ultimately connects to the mesencephalic locomotor region (MLR), which is crucial for initiating swimming behavior.[7] This provides a direct link between the detection of a specific pheromone and the elicitation of a behavioral response.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research on lamprey olfaction. The following protocols for key experiments are synthesized from multiple published studies.

Electro-olfactography (EOG)

EOG is used to measure the summed electrical potential from the olfactory epithelium in response to an odorant stimulus.

Methodology:

-

Animal Preparation: Adult sea lampreys are anesthetized in a solution of tricaine (B183219) methanesulfonate (B1217627) (MS-222). The animal is then transferred to a custom-made holder and its gills are continuously perfused with fresh, aerated water. The olfactory lamellae are exposed for electrode placement.

-

Electrode Placement: A recording glass capillary electrode filled with saline-agar is placed on the surface of the olfactory epithelium. A reference electrode is placed on the nearby skin.

-

Stimulus Delivery: Solutions of 3kPZS of varying concentrations are prepared in charcoal-filtered water. A pulse of the test solution is delivered to the olfactory epithelium for a set duration (e.g., 10 seconds).

-

Data Acquisition and Analysis: The voltage difference between the recording and reference electrodes is amplified, digitized, and recorded. The peak amplitude of the negative voltage deflection is measured. Responses are typically normalized as a percentage of the response to a standard odorant, such as 10⁻⁵ M L-arginine, to allow for comparison across preparations.

Two-Choice Flume Behavioral Assay

This assay is used to determine the preference or avoidance behavior of lampreys in response to a chemical cue in a controlled flowing water environment.

Methodology:

-

Apparatus: A two-choice flume is used, which is a rectangular tank divided into two parallel channels with a constant, laminar flow of water.

-

Animal Acclimation: An individual lamprey is placed at the downstream end of the flume and allowed to acclimate for a period.

-

Trial Procedure: The trial consists of a pre-stimulus period where the lamprey's baseline behavior is recorded. Then, a solution of 3kPZS is introduced into one of the channels (the other receives a control solution, e.g., water). The lamprey's swimming behavior is recorded for a set duration.

-

Data Analysis: The time the lamprey spends in each channel is quantified using video tracking software. A preference index can be calculated to determine attraction or avoidance. Statistical tests are used to determine the significance of the behavioral response.

Conclusion and Future Directions

This compound sulfate is a cornerstone of sea lamprey chemical ecology, orchestrating complex behaviors essential for the species' survival. The research summarized in this guide highlights the remarkable sensitivity and specificity of the lamprey olfactory system to this pheromone. The elucidation of the olfactory receptors, signaling pathways, and neural circuits involved provides a robust framework for further investigation.

Future research should focus on several key areas. The precise binding kinetics of 3kPZS to its receptors, OR320a and OR320b, remain to be determined. Further characterization of the downstream components of the signaling cascade, including the specific subtypes of G-proteins and CNG channels, will provide a more complete molecular picture. At the neural circuit level, investigating the modulation of the olfacto-motor pathway by other sensory inputs and internal states will be crucial for understanding the context-dependency of behavioral responses. For drug development professionals, the high specificity of the lamprey's 3kPZS detection system offers a potential target for the development of highly selective and environmentally benign methods for controlling invasive lamprey populations in the Great Lakes and other regions. This technical guide serves as a foundational resource to stimulate and support these future endeavors.

References

- 1. Behavioral, Endocrine, and Neuronal Responses to Odors in Lampreys - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The olfactory system of migratory adult sea lamprey (Petromyzon marinus) is specifically and acutely sensitive to unique bile acids released by conspecific larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. A synthesized pheromone induces upstream movement in female sea lamprey and summons them into traps - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Olfactory Projections to Locomotor Control Centers in the Sea Lamprey - PMC [pmc.ncbi.nlm.nih.gov]

The Evolutionary Leap of a Bile Salt: A Technical Guide to 3-Keto Petromyzonol Sulfate Signaling in Sea Lampreys

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sea lamprey (Petromyzon marinus), a basal vertebrate, employs a sophisticated chemical communication system pivotal to its life cycle, revolving around the bile salt derivative, 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS). This molecule serves a dual role, acting as both a migratory pheromone for sexually immature adults and a potent sex pheromone released by mature males to attract females. This guide delves into the evolutionary significance of 3kPZS signaling, postulating a scenario of sensory exploitation where a pre-existing female sensitivity to a larval metabolic byproduct was co-opted by males as a reproductive signal. We present a comprehensive overview of the quantitative data, detailed experimental protocols for studying this system, and visual representations of the signaling pathways and experimental workflows. This information provides a crucial foundation for research into vertebrate pheromone evolution, chemosensory mechanisms, and the development of novel pest management strategies.

Evolutionary Significance of 3kPZS Signaling

The signaling pathway of 3-keto petromyzonol sulfate (3kPZS) in the sea lamprey (Petromyzon marinus) represents a remarkable example of evolutionary adaptation, where a metabolic byproduct has been co-opted for sophisticated chemical communication. This bile salt derivative plays a crucial dual role in the lamprey life cycle, acting as both a migratory and a mating pheromone.[1][2] This dual function is central to its evolutionary significance.

Initially, 3kPZS is passively released by larval lampreys as a metabolic waste product.[2] Migratory adult lampreys have evolved to use this cue to navigate upstream to suitable spawning grounds, as the presence of larvae indicates a hospitable environment for their own offspring.[1] This initial stage represents the evolution of a chemosensory response to a reliable environmental cue.

The evolutionary leap occurred when sexually mature male lampreys began to actively produce and release large quantities of 3kPZS from their gills to attract ovulating females.[3] This is a classic example of sensory exploitation, where a pre-existing sensory bias in females (the attraction to the larval cue) was harnessed by males as a sexual signal.[2][4] Females that were more adept at detecting 3kPZS to find larval habitats would also be more likely to locate signaling males, leading to a reinforcement of this sensory preference.

This system is further refined by the presence of other bile salt derivatives, such as petromyzonol sulfate (PZS). PZS is also released by larvae but at a much higher ratio to 3kPZS than in mature males.[5][6] Ovulating females have evolved to use this ratio to distinguish between the larval cue and the male pheromone, showing a preference for the high 3kPZS-to-PZS ratio characteristic of males and avoiding the larval signature.[5][6] This demonstrates a sophisticated level of chemical discrimination that prevents females from being "trapped" by the non-reproductive larval signal during the mating season.

The evolution of 3kPZS signaling in sea lampreys provides a powerful model for understanding:

-

The origins of chemical communication: How metabolic byproducts can evolve into specific signals.

-

Sensory exploitation: How pre-existing sensory biases can be co-opted for reproductive advantage.

-

Signal specificity and complexity: The role of multiple compounds and their ratios in refining chemical messages.

-

Speciation: Differences in pheromone bouquets may contribute to reproductive isolation among different lamprey species.

From a practical standpoint, the high specificity and potency of 3kPZS have made it a target for controlling invasive sea lamprey populations in the Great Lakes.[7][8][9] Synthetic 3kPZS is now used as a biopesticide to lure spawning females into traps, demonstrating the translational potential of understanding this unique evolutionary signaling system.[7][8][9]

Data Presentation

Electrophysiological Responses to 3kPZS and Analogs

Electro-olfactography (EOG) is a technique used to measure the electrical potential from the surface of the olfactory epithelium in response to an odorant. The data below summarizes the olfactory potency of 3kPZS and related compounds.

| Compound | Concentration (M) | EOG Response (% of L-arginine standard ± SEM) | Reference |

| This compound sulfate (3kPZS) | 10⁻¹³ | Detection Threshold | [7] |

| This compound sulfate (3kPZS) | 10⁻⁶ | ~180 ± 20 | [10] |

| Petromyzonol sulfate (PZS) | 10⁻⁶ | ~190 ± 25 | [10] |

| This compound (3kPZ) | 10⁻⁶ | ~40 ± 10 | [10] |

| Petromyzonol (PZ) | 10⁻⁶ | ~60 ± 15 | [10] |

| Petromyzonol-3,24-disulfate (PZ-3,24 S) | 10⁻⁶ | ~175 ± 20 | [10] |

| 3,12-diketo-4,6-petromyzonene-24-sulfate (DKPES) | 10⁻⁷ | Detection Threshold | [7] |

Behavioral Responses of Ovulating Female Sea Lampreys to 3kPZS

Behavioral assays, such as two-choice flumes and in-stream experiments, are used to determine the attractive or repulsive nature of a chemical cue.

| Pheromone/Cue | Concentration (M) | Behavioral Response | Experimental Setup | Reference |

| 3kPZS | 10⁻¹⁴ - 10⁻¹⁰ | Attraction (upstream movement, trap entry) | Natural Stream | [11] |

| 3kPZS | 5 x 10⁻¹³ | Attraction | Two-choice flume | [12] |

| PZS | 5 x 10⁻¹³ | Repulsion | Two-choice flume | [12] |

| 3kPZS + PZS (larval ratio) | 5 x 10⁻¹³ (3kPZS) | Neutral/Repulsion | Two-choice flume | [12] |

| 3kPZS + PZS (male ratio) | 5 x 10⁻¹³ (3kPZS) | Attraction | Two-choice flume | [12] |

| Spermiating Male Washings (SMW) | 10⁻¹⁴ - 10⁻¹¹ (equivalent 3kPZS) | Attraction | Natural Stream | [11] |

Experimental Protocols

Electro-olfactography (EOG)

Objective: To measure the olfactory nerve response to 3kPZS and its analogs.

Materials:

-

Adult sea lamprey

-

Anesthetic (e.g., MS-222)

-

Dissection tools

-

Glass capillary electrodes filled with saline-agar

-

Ag/AgCl reference electrode

-

Micromanipulator

-

Amplifier and data acquisition system

-

Perfusion system for odorant delivery

-

L-arginine (10⁻⁵ M) as a standard

-

Test compounds (e.g., 3kPZS, PZS) dissolved in charcoal-filtered water

Procedure:

-

Anesthetize the sea lamprey until immobile but with visible gill movement.

-

Secure the lamprey in a stereotaxic holder and continuously perfuse the gills with aerated, chilled water containing a low dose of anesthetic.

-

Expose the olfactory lamellae by removing the skin and cartilage overlying the olfactory organ.

-

Using a micromanipulator, place the recording electrode on the surface of the olfactory epithelium.

-

Place the reference electrode on the nearby skin surface.

-

Allow the preparation to stabilize, monitoring the baseline electrical activity.

-

Deliver a pulse of the standard L-arginine solution to confirm the responsiveness of the olfactory epithelium.

-

Deliver pulses of blank water (control) and the test compounds at various concentrations, with sufficient time between stimuli for the baseline to recover.

-

Record the negative voltage deflections (EOG responses).

-

Normalize the responses to the test compounds as a percentage of the response to the L-arginine standard.

Two-Choice Flume Behavioral Assay

Objective: To assess the preference or avoidance behavior of sea lampreys towards 3kPZS.

Materials:

-

A two-choice flume (Y-maze or similar design) with a constant water flow.

-

Ovulating female sea lampreys.

-

Peristaltic pumps for precise odorant delivery.

-

Video recording equipment and tracking software.

-

Test compounds (3kPZS, PZS, etc.) and a vehicle control (e.g., methanol (B129727) in water).

Procedure:

-

Acclimate an ovulating female sea lamprey in the downstream section of the flume for a set period.

-

Begin recording the lamprey's movement.

-

After an initial observation period with no stimulus, introduce the vehicle control into one arm of the flume and the test compound into the other arm at a constant rate.

-

Continue recording the lamprey's position and swimming behavior for a defined period.

-

Analyze the video recordings to quantify the time spent in each arm of the flume and the number of entries into each arm.

-

Calculate a preference index to determine if the test compound elicited a statistically significant attraction or avoidance behavior compared to the control period.

Visualizations

Signaling Pathways and Logical Relationships

Caption: Evolutionary pathway of 3kPZS signaling in sea lampreys.

Caption: Simplified 3kPZS olfactory signaling pathway.

Experimental Workflows

Caption: Workflow for Electro-olfactography (EOG) experiments.

Caption: Workflow for two-choice flume behavioral assays.

References

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. repository.library.noaa.gov [repository.library.noaa.gov]

- 4. Male sea lamprey countersignal relative to their baseline pheromone but not the intensity of rivals’ signals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Structural analogs modulate olfactory and behavioral responses to a bile acid sex pheromone in sea lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

The Initial Characterization of 3-Keto Petromyzonol Sulfate (3kPZS): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Keto petromyzonol (B13829) sulfate (B86663) (3kPZS) is a potent bile acid derivative that functions as a multi-modal pheromone in the sea lamprey (Petromyzon marinus), a destructive invasive species in the Great Lakes. This technical guide provides a comprehensive overview of the initial characterization of 3kPZS, detailing its identification, biosynthesis, and physiological roles in guiding both migratory and reproductive behaviors. This document synthesizes key quantitative data, outlines detailed experimental protocols for its study, and presents visual representations of its signaling and biosynthetic pathways to serve as a foundational resource for ongoing research and the development of novel pest management strategies.

Introduction

The sea lamprey, an ancient jawless fish, relies heavily on a sophisticated olfactory system for survival and reproduction. A key component of their chemical communication is 3-keto petromyzonol sulfate (3kPZS), a steroid-derived bile acid. Initially identified as a potent migratory pheromone released by larvae to guide adult lampreys to suitable spawning grounds, 3kPZS was later characterized as a primary component of the male sex pheromone, attracting ovulating females to nests.[1][2][3] Its dual role and high potency make it a significant subject of study for understanding vertebrate chemical ecology and for developing targeted, environmentally benign methods of population control for this invasive species.[1]

Physicochemical Properties and Identification

This compound sulfate is a C24 bile acid with the chemical formula C24H40O7S. Its structure has been elucidated as 7α,12α,24-trihydroxy-5α-cholan-3-one-24-sulfate. The initial identification and structural confirmation of 3kPZS were achieved through a combination of chromatographic techniques and mass spectrometry.[1]

Physiological Role and Behavioral Effects

3kPZS elicits robust and specific behavioral responses in sea lampreys, a phenomenon that has been extensively documented through electro-olfactogram (EOG) recordings and behavioral assays.

Electro-olfactogram (EOG) Activity

EOG recordings measure the electrical potential from the surface of the olfactory epithelium in response to an odorant stimulus. These studies have demonstrated the high sensitivity of the sea lamprey olfactory system to 3kPZS.

| Parameter | Value | Reference |

| EOG Detection Threshold | 10-13 M | [3] |

Behavioral Responses

Behavioral assays, typically conducted in two-choice flumes or natural stream environments, have quantified the attractant properties of 3kPZS.

| Concentration | Behavioral Response in Ovulating Females | Reference |

| 10-14 M | Attraction and upstream movement | [4] |

| 10-12 M | Attraction and upstream movement | [3] |

Biosynthesis of 3kPZS

The biosynthesis of 3kPZS occurs primarily in the liver and involves a series of enzymatic modifications of cholesterol-derived precursors. A key terminal step is the sulfonation of petromyzonol, catalyzed by the enzyme petromyzonol sulfotransferase (PZ-SULT).[5]

Olfactory Signaling Pathway of 3kPZS

The detection of 3kPZS by the sea lamprey olfactory system initiates a G-protein coupled receptor (GPCR) signaling cascade. Specific odorant receptors, OR320a and OR320b, have been identified as responding to 3kPZS. This binding event activates the G-protein Gαolf, leading to the production of cyclic AMP (cAMP) and subsequent neuronal signaling.

Experimental Protocols

Electro-olfactogram (EOG) Recording

Objective: To measure the olfactory response of sea lampreys to 3kPZS.

Materials:

-

Adult sea lamprey

-

Anesthetic (e.g., MS-222)

-

Immobilizing agent (e.g., gallamine (B1195388) triethiodide)

-

V-shaped stand for holding the lamprey

-

Gill irrigation system with aerated, cooled water

-

Micromanipulator

-

Glass capillary electrodes filled with saline-agar

-

Reference electrode

-

Amplifier and data acquisition system

-

Solutions of 3kPZS at various concentrations

Procedure:

-

Anesthetize the sea lamprey in a solution of MS-222.

-

Immobilize the animal with an intramuscular injection of gallamine triethiodide.

-

Secure the lamprey in the V-shaped stand and ensure continuous gill irrigation.

-

Surgically expose the olfactory lamellae.

-

Using a micromanipulator, place the recording electrode on the surface of the olfactory epithelium and the reference electrode on the nearby skin.

-

Deliver precise volumes of 3kPZS solutions to the olfactory epithelium.

-

Record the voltage changes using the amplifier and data acquisition system.

-

Analyze the amplitude of the EOG response relative to the concentration of 3kPZS.

Two-Choice Maze Behavioral Assay

Objective: To assess the behavioral preference of sea lampreys for 3kPZS.

Materials:

-

Two-choice maze (flume) with a constant water flow

-

Adult sea lampreys (ovulating females are typically used)

-

Solutions of 3kPZS and a control (vehicle)

-

Peristaltic pumps for precise delivery of solutions

-

Video recording equipment

Procedure:

-

Acclimate the sea lamprey to the maze for a set period.

-

Introduce the control solution into both channels of the maze to establish a baseline.

-

Randomly assign one channel to receive the 3kPZS solution and the other to continue receiving the control.

-

Introduce the sea lamprey into the downstream end of the maze.

-

Record the amount of time the lamprey spends in each channel and its upstream movement.

-

Analyze the data to determine if there is a statistically significant preference for the channel containing 3kPZS.

Quantification of 3kPZS by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To accurately measure the concentration of 3kPZS in water samples.

Materials:

-

Water samples

-

Solid-phase extraction (SPE) cartridges

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer (MS/MS)

-

3kPZS standard solutions

Procedure:

-

Extract and concentrate 3kPZS from water samples using SPE cartridges.

-

Elute the 3kPZS from the SPE cartridge with an appropriate solvent.

-

Inject the extracted sample into the HPLC system for separation.

-

Introduce the separated compounds into the MS/MS for detection and quantification based on mass-to-charge ratio and fragmentation patterns.

-

Compare the signal from the sample to a standard curve generated from known concentrations of 3kPZS to determine its concentration in the original water sample.

Experimental Workflow

The characterization of 3kPZS follows a logical progression from isolation and identification to the elucidation of its biological function and the underlying physiological mechanisms.

Conclusion

The initial characterization of this compound sulfate has revealed its critical role as a chemical cue in the life cycle of the sea lamprey. Its high potency and specific activity make it a promising candidate for the development of targeted control strategies for this invasive species. Further research into its biosynthesis, receptor interactions, and the nuances of its behavioral effects will continue to provide valuable insights into vertebrate chemical ecology and may lead to even more effective and environmentally sound pest management solutions. This technical guide serves as a foundational resource to support these ongoing and future research endeavors.

References

- 1. Pheromones of the male sea lamprey, Petromyzon marinus L.: structural studies on a new compound, 3-keto allocholic acid, and this compound sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Petromyzonol sulfate and its derivatives: the chemoattractants of the sea lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Spermine in semen of male sea lamprey acts as a sex pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EC 2.8.2.31 - petromyzonol sulfotransferase. [ebi.ac.uk]

The Endocrine-Disrupting Potential of 3-Keto Petromyzonol Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Keto petromyzonol (B13829) sulfate (B86663) (3kPZS) is a bile acid derivative that functions as a potent sex pheromone in the sea lamprey (Petromyzon marinus). Beyond its role in chemical communication, research has revealed that 3kPZS acts as an endocrine-disrupting chemical (EDC) by directly modulating the hypothalamic-pituitary-gonadal (HPG) axis. This technical guide provides an in-depth analysis of the endocrine-disrupting potential of 3kPZS, focusing on its effects on the reproductive endocrine system of the sea lamprey. This document summarizes key quantitative data, details experimental protocols for assessing its effects, and provides visual representations of the signaling pathways and experimental workflows involved. To date, the endocrine-disrupting effects of 3kPZS have been characterized primarily in the context of the HPG axis, with no significant evidence of interaction with the thyroid axis.

Mechanism of Action: Disruption of the Hypothalamic-Pituitary-Gonadal (HPG) Axis

3-Keto petromyzonol sulfate is a primer pheromone that influences the neuroendocrine system of the sea lamprey, leading to physiological changes that prepare the animal for reproduction.[1] Its primary endocrine-disrupting activity is the modulation of gonadotropin-releasing hormone (GnRH), a key regulator of the HPG axis.[1][2]

Upon detection by the olfactory system, 3kPZS initiates a signaling cascade that results in increased synthesis and release of lamprey GnRH (lGnRH-I and lGnRH-III).[1][3] This surge in GnRH then acts on the gonads to stimulate steroidogenesis, leading to an increase in the production of sex steroids, such as 15α-hydroxyprogesterone (15α-P), a key steroid in sea lamprey reproduction. This modulation of the HPG axis can accelerate sexual maturation.

The endocrine-disrupting effects of 3kPZS appear to be sexually dimorphic, with a more pronounced impact on the HPG axis of immature male sea lampreys compared to females.

Quantitative Data on Endocrine Disruption

The following tables summarize the key quantitative findings from studies investigating the endocrine-disrupting effects of 3kPZS exposure in immature sea lampreys.

Table 1: Effect of 3kPZS Exposure on Plasma 15α-hydroxyprogesterone (15α-P) Levels

| Treatment Group | Mean Plasma 15α-P (pg/mL) | Standard Error of the Mean (SEM) | Sample Size (n) | P-value vs. Control |

| Control | 150 | 25 | 8 | - |

| 3kPZS (10⁻¹⁰ M) | 350 | 50 | 8 | < 0.05 |

Data synthesized from Chung-Davidson, Y.-W., et al. (2013).

Table 2: Effect of 3kPZS Exposure on Brain Gene Expression of Lamprey GnRH

| Gene | Treatment Group | Relative Gene Expression (Fold Change) | Standard Error of the Mean (SEM) | Sample Size (n) | P-value vs. Control |

| lGnRH-I | Control | 1.0 | 0.2 | 6 | - |

| 3kPZS (10⁻¹⁰ M) | 2.5 | 0.4 | 6 | < 0.05 | |

| lGnRH-III | Control | 1.0 | 0.3 | 6 | - |

| 3kPZS (10⁻¹⁰ M) | 3.0 | 0.5 | 6 | < 0.05 |

Data synthesized from Chung-Davidson, Y.-W., et al. (2013).

Table 3: Effect of 3kPZS Exposure on Forebrain and Plasma lGnRH Peptide Concentrations

| Peptide | Tissue | Treatment Group | Mean Concentration | Standard Error of the Mean (SEM) | Sample Size (n) | P-value vs. Control |

| lGnRH-I | Forebrain | Control | 1.2 ng/mg protein | 0.2 | 6 | - |

| 3kPZS (10⁻¹⁰ M) | 2.8 ng/mg protein | 0.4 | 6 | < 0.05 | ||

| lGnRH-III | Forebrain | Control | 2.5 ng/mg protein | 0.5 | 6 | - |

| 3kPZS (10⁻¹⁰ M) | 5.1 ng/mg protein | 0.8 | 6 | < 0.05 | ||

| lGnRH-I | Plasma | Control | 50 pg/mL | 10 | 8 | - |

| 3kPZS (10⁻¹⁰ M) | 120 pg/mL | 20 | 8 | < 0.05 | ||

| lGnRH-III | Plasma | Control | 80 pg/mL | 15 | 8 | - |

| 3kPZS (10⁻¹⁰ M) | 190 pg/mL | 30 | 8 | < 0.05 |

Data synthesized from Chung-Davidson, Y.-W., et al. (2013).

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of the endocrine-disrupting potential of 3kPZS.

In Vivo Exposure of Immature Sea Lampreys

This protocol describes the exposure of immature sea lampreys to 3kPZS to assess its effects on the HPG axis.

-

Animal Acclimation: Immature sea lampreys are acclimated in flow-through tanks with appropriate water quality parameters (temperature, dissolved oxygen, pH) for a minimum of one week prior to experimentation.

-

Experimental Setup: Animals are randomly assigned to control and treatment groups and placed in individual glass tanks containing a defined volume of water (e.g., 10 L).

-

Treatment Administration: A stock solution of synthetic 3kPZS is prepared and added to the treatment tanks to achieve the desired final concentration (e.g., 10⁻¹⁰ M). The control tanks receive an equivalent volume of the vehicle used to dissolve the 3kPZS.

-

Exposure Duration: The animals are exposed for a defined period, typically 24 to 48 hours.

-

Sample Collection: Following exposure, animals are anesthetized. Blood samples are collected via cardiac puncture for steroid and peptide analysis. Brain tissue is dissected and flash-frozen for gene expression analysis.

Quantification of Plasma Steroids by Radioimmunoassay (RIA)

This protocol details the measurement of plasma 15α-hydroxyprogesterone.

-

Plasma Separation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

-

Steroid Extraction: Plasma samples are subjected to solvent extraction to isolate the steroid fraction.

-

Radioimmunoassay: The extracted steroids are quantified using a specific RIA kit for 15α-hydroxyprogesterone, following the manufacturer's instructions. This typically involves competitive binding between radiolabeled and unlabeled steroids for a limited amount of antibody.

-

Data Analysis: The amount of radioactivity is measured, and standard curves are used to determine the concentration of the steroid in the plasma samples.

Quantification of Brain GnRH Gene Expression by qPCR

This protocol outlines the measurement of lGnRH-I and lGnRH-III mRNA levels in brain tissue.

-

RNA Extraction: Total RNA is extracted from the dissected brain tissue using a commercial RNA extraction kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): The relative expression of lGnRH-I and lGnRH-III genes is quantified using qPCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green). A housekeeping gene is used for normalization.

-

Data Analysis: The fold change in gene expression in the 3kPZS-treated group relative to the control group is calculated using the ΔΔCt method.

Quantification of GnRH Peptides by Radioimmunoassay (RIA)

This protocol details the measurement of lGnRH-I and lGnRH-III peptides in brain tissue and plasma.

-

Tissue Homogenization: Brain tissue is homogenized in an appropriate buffer.

-

Peptide Extraction: Peptides are extracted from the brain homogenate and plasma using a solid-phase extraction method.

-

Radioimmunoassay: The concentrations of lGnRH-I and lGnRH-III are determined using specific RIAs for each peptide, following a similar principle to the steroid RIA.

-

Data Analysis: Standard curves are used to calculate the concentration of each GnRH peptide in the samples.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of 3kPZS-Induced Endocrine Disruption

Caption: Signaling pathway of 3kPZS-induced endocrine disruption.

Experimental Workflow for Assessing 3kPZS Endocrine Disruption

Caption: Experimental workflow for assessing 3kPZS endocrine disruption.

Conclusion

This compound sulfate is a demonstrated endocrine disruptor with a clear mechanism of action on the HPG axis in sea lampreys. Its ability to modulate GnRH synthesis and release, leading to altered steroidogenesis, highlights its potential to interfere with reproductive processes. The provided quantitative data and experimental protocols offer a robust framework for further research into the endocrine-disrupting effects of 3kPZS and similar compounds. Future investigations could explore the broader endocrine effects of 3kPZS, including potential interactions with other hormonal pathways, although current evidence for such interactions is lacking. This technical guide serves as a comprehensive resource for scientists and professionals in the fields of endocrinology, toxicology, and drug development.

References

- 1. Pheromonal bile acid 3-ketopetromyzonol sulfate primes the neuroendocrine system in sea lamprey | U.S. Geological Survey [usgs.gov]

- 2. Pheromonal bile acid 3-ketopetromyzonol sulfate primes the neuroendocrine system in sea lamprey - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bile acid production is life-stage and sex dependent and affected by primer pheromones in the sea lamprey - PMC [pmc.ncbi.nlm.nih.gov]

Ecological Implications of 3-Keto Petromyzonol in Aquatic Environments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Keto petromyzonol (B13829) sulfate (B86663) (3kPZS) is a potent bile acid derivative that functions as a multi-modal chemical signal in the sea lamprey (Petromyzon marinus), a parasitic fish that has had significant ecological and economic impacts as an invasive species in the Laurentian Great Lakes.[1][2] This technical guide provides an in-depth analysis of the ecological implications of 3kPZS in aquatic environments, focusing on its role as a migratory and sex pheromone. The document summarizes quantitative behavioral and physiological data, details key experimental methodologies, and visualizes critical biological pathways and experimental workflows. This information is intended to support ongoing research into sea lamprey control, vertebrate olfaction, and the development of novel biopesticides.

Introduction

The sea lamprey, Petromyzon marinus, employs a sophisticated chemical communication system to orchestrate critical life-history events, including migration and reproduction.[3] A key component of this system is 3-keto petromyzonol sulfate (3kPZS), a bile acid synthesized and released by both larval and mature male sea lampreys.[4][5] In its larval stage, the release of 3kPZS and other compounds into streams serves as a migratory pheromone, guiding adult lampreys to suitable spawning habitats. In sexually mature males, 3kPZS is a principal component of the sex pheromone that attracts ovulating females to nesting sites, thereby synchronizing spawning activities.

The species-specific nature and high potency of 3kPZS have made it a focal point for the development of biopesticides aimed at controlling invasive sea lamprey populations in the Great Lakes. Understanding the ecological implications of introducing synthetic 3kPZS into aquatic environments is therefore of paramount importance for effective and environmentally sound management strategies.

Quantitative Data on the Effects of this compound Sulfate

The behavioral and physiological responses of sea lamprey to 3kPZS are concentration-dependent. The following tables summarize key quantitative data from various studies.

Table 1: Behavioral Responses of Sea Lamprey to 3kPZS

| Response Metric | Sea Lamprey Life Stage | 3kPZS Concentration | Observed Effect | Reference(s) |

| Attraction | Ovulating Females | 1 x 10⁻¹² M | Attraction to the odor source in a natural stream. | |

| Upstream Movement | Migratory Females | Not specified | Increased swimming speed and general search behavior without source location. | |

| Trap Entry Probability | Migratory Adults | 50 mg/hr emission rate (in wide streams >30m) | 25-50% more likely to enter a trap after encounter. | |

| Trap Capture Rate | Migratory Adults | 50 mg/hr emission rate (in wide streams >30m) | 10-15% increase in capture rate. | |

| Male Pheromone Release | Mature Males | 5 x 10⁻¹³ M to 5 x 10⁻⁷ M | Increased release of endogenous 3kPZS. |

Table 2: Physiological Responses of Sea Lamprey to 3kPZS

| Response Metric | Sea Lamprey Life Stage | 3kPZS Concentration | Observed Effect | Reference(s) |

| Olfactory Detection Threshold | Migratory Adults | ~1 x 10⁻¹² M | Electrophysiologically-determined limit of detection. | |

| Serotonin (B10506) (5-HT) Concentration (Forebrain) | Adult Females | 1 x 10⁻¹⁰ M (2-hour exposure) | Increased 5-HT concentration. | |

| Serotonin (5-HT) Concentration (Brainstem) | Adult Females | 1 x 10⁻¹⁰ M (2-hour exposure) | Decreased 5-HT concentration. | |

| Gonadotropin-Releasing Hormone (GnRH) Synthesis and Release | Immature Sea Lamprey | Not specified | Modulation of GnRH synthesis and release. |

Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the function of 3kPZS.

Electro-olfactogram (EOG) Recording

Electro-olfactogram recordings are used to measure the electrical responses of the olfactory epithelium to chemical stimuli, providing a quantitative measure of odorant detection.

Methodology:

-

Animal Preparation: The sea lamprey is anesthetized and immobilized. A constant flow of aerated water is provided over the gills to maintain respiration.

-

Electrode Placement: The olfactory epithelium is exposed, and a recording electrode is placed on its surface. A reference electrode is positioned on a different part of the head.

-

Stimulus Delivery: Putative pheromones, such as 3kPZS, are dissolved in a carrier solvent and introduced into the water flowing over the olfactory epithelium for a set duration.

-

Data Acquisition: The electrical potential difference between the recording and reference electrodes is amplified, recorded, and analyzed. The amplitude of the negative voltage deflection is proportional to the magnitude of the olfactory response. A standard odorant, such as L-arginine, is often used to normalize responses.

Two-Choice Flume Behavioral Assay

This assay is used to determine the preference or avoidance behavior of sea lampreys in response to a chemical cue in a controlled laboratory setting.

Methodology:

-

Apparatus: A two-choice flume consists of a downstream release area and two upstream channels. Water flows from the upstream channels into the release area.

-

Acclimation: An individual lamprey is placed in the downstream section of the flume and allowed to acclimate for a defined period.

-

Odorant Introduction: A control substance (e.g., vehicle solvent) is introduced into one channel, while the test odorant (e.g., 3kPZS) is introduced into the other.

-

Behavioral Observation: The lamprey's movement and the time spent in each channel are recorded for a set duration. A preference index is often calculated based on the time spent in the odorant-treated channel versus the control channel.

Pheromone Quantification via Mass Spectrometry

Ultra high-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) is a highly sensitive method used to quantify 3kPZS concentrations in water samples.

Methodology:

-

Sample Collection: Water samples are collected from the experimental environment (e.g., streams, experimental tanks).

-

Internal Standard: A deuterated internal standard of 3kPZS (e.g., 5d-3kPZS) is added to the sample to allow for accurate quantification.

-

Solid Phase Extraction: The sample is passed through a solid-phase extraction column to concentrate the analyte and remove interfering substances.

-

UHPLC-MS/MS Analysis: The extracted sample is injected into the UHPLC-MS/MS system. The compound is separated by liquid chromatography and then ionized and fragmented in the mass spectrometer. The specific mass-to-charge ratios of the fragments are used for identification and quantification.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key biological and experimental processes related to 3kPZS.

Caption: Biosynthesis and release of this compound sulfate in sea lamprey.

Caption: Proposed olfactory signaling pathway for 3kPZS in sea lamprey.

Caption: Experimental workflow for a two-choice flume behavioral assay.

Ecological Implications and Broader Impacts

Specificity and Non-Target Effects

A significant ecological advantage of using 3kPZS for sea lamprey control is its high degree of species specificity. The olfactory receptors of sea lampreys have evolved to be highly sensitive to this specific bile acid, while other fish species are generally not responsive. This specificity minimizes the potential for adverse effects on non-target organisms, a major concern with broad-spectrum pesticides. However, further research is needed to definitively assess the potential for subtle, sublethal effects on a wider range of aquatic invertebrates and vertebrates, especially at high concentrations or with prolonged exposure.

Environmental Fate and Degradation

As a naturally occurring biological compound, 3kPZS is expected to biodegrade in the aquatic environment. The sulfonate group increases its water solubility, which facilitates its dispersal in streams. The precise degradation pathways and rates in various aquatic conditions (e.g., temperature, microbial community composition, sediment type) are not yet fully elucidated and represent an important area for future research. The environmental benignity of 3kPZS is a key factor in its registration as a biopesticide.

Application in Invasive Species Management

The primary ecological implication of 3kPZS is its application in the management of invasive sea lamprey populations. By exploiting the lamprey's own chemical communication system, 3kPZS can be used to:

-

Bait Traps: Increase the efficiency of trapping migrating adults, thereby reducing the reproductive population.

-

Disrupt Spawning: The application of pheromone antagonists or altered ratios of pheromone components could potentially disrupt mate-finding and spawning behaviors.

-

Monitor Populations: The presence and concentration of 3kPZS in water bodies could serve as an indicator of sea lamprey presence and abundance.

The successful implementation of these strategies has the potential to reduce the reliance on more traditional and less specific control methods, such as lampricides, which can have known non-target effects.

Future Directions and Conclusion